![molecular formula C13H16N4O3 B2870106 7-(tert-butyl)-1,3-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899737-99-6](/img/structure/B2870106.png)

7-(tert-butyl)-1,3-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-(tert-butyl)-1,3-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione, also known as TDZ, is a synthetic plant growth regulator that has been extensively studied for its potential applications in agriculture and horticulture. TDZ has been found to be effective in inducing somatic embryogenesis and organogenesis in various plant species, making it a valuable tool for plant tissue culture and genetic engineering.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Pharmacology

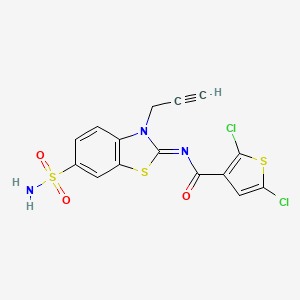

A key area of application for purine derivatives involves their potential as therapeutic agents, particularly focusing on their interaction with serotoninergic and dopaminergic receptors. For instance, compounds with a purine-2,4-dione nucleus have shown affinity towards serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors. Such compounds, especially those with substituents at the 7-position of the imidazo[2,1-f]purine-2,4-dione system, have been identified as potent ligands for these receptors. These findings are pivotal for developing antidepressant and anxiolytic-like agents, highlighting the therapeutic potential of purine derivatives in treating mood disorders (Zagórska et al., 2015).

Further studies have expanded on this by designing novel purine derivatives as potential psychotropic agents, demonstrating the broad therapeutic applications of these compounds. The introduction of hydrophobic substituents and the modification of linker lengths between arylpiperazine and the purine core have led to compounds with notable anxiolytic and antidepressant properties (Chłoń-Rzepa et al., 2013).

Material Science

In material science, purine derivatives have been explored for their potential in forming novel structures and compounds. For example, the synthesis and X-ray crystal analysis of isoxazol derivatives revealed new compounds formed by oxygen oxidation, demonstrating the chemical versatility and potential for creating novel materials (Brehm et al., 1992). This application is significant for developing new materials with unique properties for various industrial applications.

Food Safety and Environmental Health

Purine derivatives have also been evaluated in the context of food safety and environmental health. A developed method for the quantification of non-intentionally added substances (NIAS) and oligomers in liquid food simulants showcased the utility of these compounds in ensuring the safety and quality of food packaging materials (Tsochatzis et al., 2020).

Wirkmechanismus

Target of Action

Similar compounds have been shown to have high anti-tumor activity . They are often designed to target specific proteins or enzymes in cancer cells .

Mode of Action

Similar compounds have been shown to interact with their targets in a way that inhibits the proliferation of cancer cells . This is often achieved by interfering with the normal functioning of the target, leading to a disruption in the growth and division of the cancer cells .

Biochemical Pathways

Similar compounds often affect pathways related to cell growth and division . By inhibiting these pathways, the compound can prevent the proliferation and spread of cancer cells .

Result of Action

The result of the compound’s action is typically a reduction in the growth and spread of cancer cells . By inhibiting the proliferation of these cells, the compound can help to control the progression of the cancer .

Action Environment

The environment in which the compound acts can influence its efficacy and stability. For example, the presence of oxygen in the environment has been shown to be responsible for the photooxidation reaction of similar compounds . This suggests that environmental factors such as light and oxygen levels could potentially influence the action of 7-(tert-butyl)-1,3-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione.

Eigenschaften

IUPAC Name |

7-tert-butyl-2,4-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O3/c1-13(2,3)7-6-17-8-9(14-11(17)20-7)15(4)12(19)16(5)10(8)18/h6H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVNQRKZPCUGJFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN2C3=C(N=C2O1)N(C(=O)N(C3=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(4-methoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide](/img/structure/B2870024.png)

![Ethyl 2-(3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)acetate](/img/structure/B2870027.png)

![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}-4-ethylpiperazine-2,3-dione](/img/structure/B2870031.png)

![2-(3-Methylphenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]acetamide](/img/structure/B2870034.png)

![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-(3-phenylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2870035.png)

methanamine](/img/structure/B2870038.png)

![2-(4-Bromophenyl)-1-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2870039.png)

![2-Ethoxy-6-{[(1-phenylethyl)amino]methyl}phenol](/img/structure/B2870040.png)

![2-(4-fluorophenyl)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2870041.png)